Propyl acetate
Description
Historical Context and Evolution of Research on Propyl Acetate (B1210297)
While the exact date of the first commercial production of propyl acetate is not widely documented, the synthesis of esters, in general, has been a subject of scientific interest since the mid-19th century. diva-portal.orgnih.gov The primary method for producing this compound is through the direct esterification of 1-propanol (B7761284) and acetic acid, a process catalyzed by a strong acid like sulfuric acid. atamankimya.com An alternative method involves the ester interchange between 1-propanol and ethyl acetate. atamankimya.com
Early research likely focused on its properties as a solvent for various materials, including cellulose (B213188) derivatives, plastics, and resins. atamankimya.com Over time, the scope of research has broadened significantly, moving from basic characterization to more complex applications and sustainability-focused production methods. The evolution of analytical techniques has also allowed for a deeper understanding of its behavior in various chemical systems, including studies on its vapor-liquid and liquid-liquid equilibrium with other compounds. researchgate.net
Significance of this compound in Academic and Industrial Contexts
This compound holds considerable importance in both academic research and a wide array of industrial applications. aibookmaterial.com Its utility stems from its favorable properties, including its moderate evaporation rate, good solvency power for a wide range of organic compounds, and relatively low toxicity. maglobalresources.comconsolidated-chemical.com Annually, approximately 20,000 tons of this compound are produced for use as a solvent. wikipedia.orgatamankimya.com
The major end-user markets for this compound are the printing, coatings, lacquers, cosmetic, and flavoring industries. atamankimya.comsanjaychemindia.com In the coatings and printing industries, it is a key solvent due to its ability to dissolve various resins and control drying times. maglobalresources.comatamankimya.com It is particularly used in flexographic and screen printing inks. atamankimya.comatamanchemicals.com Its characteristic fruity odor also leads to its use as a fragrance in perfumes, cosmetics, and as a flavoring agent in food products. atamanchemicals.commaratekenvironmental.com
Role as a Chemical Intermediate
Beyond its direct use as a solvent, this compound serves as a valuable chemical intermediate in organic synthesis. atamankimya.comchinafuran.com An intermediate is a substance produced during a chemical reaction that is then used to synthesize other chemical compounds. atamankimya.comatamanchemicals.com this compound is used in the manufacturing of other chemicals, including pharmaceuticals, flavors, and fragrances. atamanchemicals.commaglobalresources.com Its role as an intermediate is crucial in the pharmaceutical industry for the synthesis of active ingredients. chinafuran.com The environmental release of this compound can occur from its industrial use as an intermediate in the further manufacturing of other substances. atamankimya.comatamanchemicals.com
Green Chemistry Initiatives and Sustainable Solvent Alternatives
In recent years, there has been a significant shift towards "green chemistry," which focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Solvents are a major area of concern in green chemistry, as they contribute significantly to industrial waste. nih.gov
This compound is considered a more environmentally friendly option compared to many traditional organic solvents due to its lower toxicity and biodegradability. consolidated-chemical.comsolubilityofthings.com This has led to its increasing adoption as a sustainable solvent alternative. einpresswire.com Research is actively exploring greener production routes for this compound, including the use of renewable feedstocks like fermentation-based propanol (B110389) and renewable acetic acid. einpresswire.com These initiatives aim to develop bio-based this compound, further enhancing its standing as a green solvent. lucintel.com The trend towards sustainability is a major driver of innovation in this compound production, with companies investing in processes that are more energy-efficient and have a smaller environmental footprint. lucintel.comresearchandmarkets.com
Current Research Landscape and Future Directions
The current research landscape for this compound is dynamic, influenced by technological advancements, regulatory pressures, and market demands for sustainable products. taiwannews.com.tw Key areas of ongoing research include:
Improved Production Techniques: Innovations in production technologies are making the synthesis of this compound more efficient and cost-effective, leading to higher purity products. researchandmarkets.com This includes research into continuous esterification technologies and the use of different catalysts, such as Amberlyst 15, to optimize reaction kinetics. diva-portal.orgresearchgate.net
Expansion of Applications: Researchers are continuously exploring new applications for this compound. taiwannews.com.tw Its use is growing in the electronics industry for cleaning and in the manufacturing of electronic components. chinafuran.com There is also potential for developing specialized formulations for high-tech applications. researchandmarkets.com
Bio-based Production: A significant future direction is the development of fully bio-based this compound. einpresswire.comlucintel.com This involves sourcing both the alcohol (propanol) and the acetic acid from renewable resources.
Market Growth and Demand: The global market for this compound is projected to see continued growth, driven by increasing demand in the paints and coatings, printing inks, and personal care industries. researchandmarkets.commarketresearchintellect.com The Asia-Pacific region, in particular, is expected to experience significant growth due to industrial expansion. futuremarketinsights.com
Future research will likely focus on enhancing the sustainability of this compound throughout its lifecycle, from production to end-use and disposal. This includes developing more efficient solvent recovery systems and creating formulations that meet increasingly stringent environmental regulations. futuremarketinsights.com
Interactive Data Tables
Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₅H₁₀O₂ |
| Molar Mass | 102.133 g·mol⁻¹ |
| Appearance | Clear, colorless liquid |
| Odor | Mild, fruity |
| Density | 0.89 g/cm³ |
| Melting Point | -95 °C |
| Boiling Point | 102 °C |
| Solubility in Water | 18.9 g/L |
| Vapor Pressure | 25 mmHg (at 20 °C) |
Source: wikipedia.orgatamanchemicals.com
Purity and Impurity Profile of a Typical this compound Product
| Component | Weight Percentage (%) |
| Purity (as this compound) | 99.887 |
| Acidity (as Acetic Acid) | 0.0011 |
| Water Content | 0.007 |
| Non-Volatile Matter (g/100mL) | 0.0028 |
Source: sanjaychemindia.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-3-4-7-5(2)6/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYONYBAUNKHLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2, Array | |
| Record name | N-PROPYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1390 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | n-PROPYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0940 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021901 | |
| Record name | Propyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-propyl acetate appears as a clear colorless liquid with a pleasant odor. Flash point 58 °F. Less dense than water, Vapors are heavier than air., Liquid; Water or Solvent Wet Solid, Colorless liquid with a mild, fruity odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless mobile liquid with a fruity, pear-raspberry odour, Colorless liquid with a mild, fruity odor. | |
| Record name | N-PROPYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1390 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acetic acid, propyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | n-Propyl acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Propyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034237 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | n-PROPYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0940 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Propyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/246/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | N-PROPYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/97 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Propyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0532.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
214.9 °F at 760 mmHg (USCG, 1999), 101.3 °C, 101.00 to 102.00 °C. @ 760.00 mm Hg, 101.6 °C, 215 °F | |
| Record name | N-PROPYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1390 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propyl acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01670 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-PROPYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/161 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Propyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034237 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | n-PROPYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0940 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | N-PROPYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/97 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Propyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0532.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
58 °F (USCG, 1999), 14 °C, 55 °F (13 °C) (Closed cup), 10 °C c.c., 55 °F | |
| Record name | N-PROPYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1390 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Propyl acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/610 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N-PROPYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/161 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | n-PROPYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0940 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | N-PROPYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/97 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Propyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0532.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
2 % (NIOSH, 2023), Miscible with alcohols, ketones, esters, hydrocarbons, Soluble in carbon tetrachloride, MISCIBLE WITH CASTOR AND LINSEED OILS, In water, 1.89X10+4 mg/L at 20 °C, 18.9 mg/mL at 20 °C, Solubility in water, g/100ml at 16 °C: 1.6 (poor), miscible with alcohol, ether; soluble 1ml in 60ml water, 1 ml in 1 ml 95% alcohol (in ethanol), 2% | |
| Record name | N-PROPYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1390 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propyl acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01670 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-PROPYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/161 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Propyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034237 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | n-PROPYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0940 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Propyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/246/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | n-Propyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0532.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.886 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8820 g/cu cm at 25 °C, Bulk density: 7.36 lb/gal, Relative density (water = 1): 0.9, 0.880-0.886, 0.84 | |
| Record name | N-PROPYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1390 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-PROPYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/161 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | n-PROPYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0940 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Propyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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| Record name | N-PROPYL ACETATE | |
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| Record name | n-Propyl acetate | |
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Vapor Density |
3.52 (Air = 1), Relative vapor density (air = 1): 3.5 | |
| Record name | N-PROPYL ACETATE | |
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Vapor Pressure |
67.21 mmHg (USCG, 1999), 35.9 [mmHg], VP: 1 Pa at -69 °C; 10 Pa at -51 °C; 100 Pa at -29 °C; 1kPa at 0 °C; 10 kPa at 40.9 °C; 100 kPa at 101.2 °C (extrapolated), 35.9 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 3.3, 25 mmHg | |
| Record name | N-PROPYL ACETATE | |
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| Record name | N-PROPYL ACETATE | |
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| Record name | n-Propyl acetate | |
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Color/Form |
Colorless liquid | |
CAS No. |
109-60-4 | |
| Record name | N-PROPYL ACETATE | |
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| Record name | Propyl acetate | |
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| Record name | n-Propyl acetate | |
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| Record name | Propyl acetate | |
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| Record name | Propyl acetate | |
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| Record name | Acetic acid, propyl ester | |
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| Record name | Propyl acetate | |
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| Record name | Propyl acetate | |
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| Record name | PROPYL ACETATE | |
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| Record name | N-PROPYL ACETATE | |
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| Record name | Propyl acetate | |
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| Record name | Acetic acid, propyl ester | |
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Melting Point |
-139 °F (USCG, 1999), -93 °C, -92 °C, -134 °F | |
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| Record name | Propyl acetate | |
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Synthetic Methodologies for Propyl Acetate
Esterification Processes
Esterification is a reversible reaction between a carboxylic acid and an alcohol to form an ester and water. To drive the equilibrium towards the product side and achieve high yields of propyl acetate (B1210297), a catalyst is essential, and often, an excess of one of the reactants is used, or water is removed as it is formed. masterorganicchemistry.combyjus.com
Fischer–Speier Esterification with Acid Catalysis
The Fischer-Speier esterification is a classic and widely used method for producing esters, including propyl acetate, by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.orgatamanchemicals.comennoreindiachemicals.com The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by a nucleophilic attack from the alcohol. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com
Concentrated sulfuric acid is a traditional and effective homogeneous catalyst for the synthesis of this compound. google.comgoogle.com Its strong acidic nature readily protonates the acetic acid, thereby accelerating the reaction rate. cerritos.edu Industrially, glacial acetic acid and n-propanol are reacted in the presence of concentrated sulfuric acid. google.com The process is often carried out in a batch reactor where the reactants and catalyst are mixed and heated. google.com Following the reaction, the mixture is cooled, neutralized, and the this compound is purified by distillation. google.com
While sulfuric acid is inexpensive and highly active, its use presents several drawbacks. google.com Being a liquid, it is difficult to separate from the reaction mixture, leading to product contamination and requiring additional neutralization and purification steps. researchgate.netmdpi.com Furthermore, sulfuric acid is highly corrosive to equipment and poses environmental concerns due to the generation of acidic waste. mdpi.comasianpubs.org
Table 1: Research Findings on Homogeneous Acid Catalysis
| Catalyst | Reactants | Key Findings | Reference |
| Sulfuric Acid | Acetic Acid, n-Propanol | Traditional industrial method, effective but corrosive and difficult to separate. | google.comgoogle.com |
| Sulfuric Acid | Acetic Acid, n-Propanol | Used in a continuous reactive distillation process to improve efficiency. | researchgate.net |
Ion exchange resins, particularly sulfonic acid-based resins like Amberlyst 15, are widely studied and used as heterogeneous catalysts for the synthesis of this compound. researchgate.netresearchgate.netntnu.no These resins possess a porous structure with sulfonic acid groups that provide the active catalytic sites. researchgate.net The reaction mechanism is believed to be analogous to that of homogeneous acid catalysis, where the protons from the sulfonic acid groups initiate the esterification. ntnu.no
Studies have shown that the catalytic activity of ion exchange resins is influenced by factors such as temperature, reactant molar ratio, and catalyst loading. researchgate.net For instance, the esterification of acetic acid with n-propanol using Amberlyst 15 has been investigated in batch reactors, with kinetic models like the pseudo-homogeneous (PH), Rideal-Eley (RE), and Langmuir-Hinshelwood-Hougen-Watson (LHHW) being used to describe the reaction kinetics. researchgate.netcapes.gov.br The LHHW model often provides the best fit, suggesting that the reaction occurs on the catalyst surface. researchgate.net Other resins like Amberlyst-35, Dowex 50W, Amberlite IR-120, and Amberlite IR-122 have also been successfully employed in esterification reactions. researchgate.netresearchgate.netnih.govcapes.gov.br
Table 2: Research Findings on Ion Exchange Resin Catalysis
| Catalyst | Reactants | Key Findings | Reference |
| Amberlyst 15 | Acetic Acid, n-Propanol | Reaction kinetics studied, LHHW model provided the best fit. | researchgate.netcapes.gov.br |
| Amberlyst 15 | Acetic Acid, n-Propanol | Used in reactive distillation, showing good agreement between simulation and experimental data. | researchgate.netntnu.no |
| Amberlyst-35 | 1-Methoxy-2-propanol (B31579), Acetic Acid | Achieved a 78% equilibrium yield under optimized conditions. | researchgate.netnih.gov |
| Dowex 50W | Isobutanol, Acetic Acid | Showed the best performance among Dowex 50W, Amberlite IR-120, and Amberlite IR-122. | researchgate.net |
Solid superacids, such as sulfated zirconia (SO₄²⁻/ZrO₂), have emerged as highly effective catalysts for esterification reactions due to their strong acid sites. nih.govacs.org These materials are prepared by treating zirconium hydroxide (B78521) or other zirconium precursors with sulfuric acid followed by calcination. ekb.egrsc.org The resulting material exhibits high catalytic activity, often comparable to or exceeding that of conventional solid acids. iieta.org
The kinetics of this compound synthesis using sulfated zirconia have been investigated, with studies showing that factors like temperature, reactant molar ratio, and catalyst loading significantly affect the conversion of acetic acid. researchgate.net The Eley-Rideal model, where one reactant adsorbs onto the catalyst surface and reacts with the other reactant from the bulk phase, has been found to best describe the reaction mechanism in some cases. researchgate.net While sulfated zirconia demonstrates high initial activity, it can experience deactivation over successive reaction cycles. researchgate.net
Table 3: Research Findings on Solid Superacid Catalysis
| Catalyst | Reactants | Key Findings | Reference |
| Sulfated Zirconia | Acetic Acid, n-Propanol | Eley-Rideal model provided the best fit for the reaction mechanism. Catalyst showed deactivation after reuse. | researchgate.net |
| SO₄²⁻/ZrO₂–Al₂O₃ | Free Fatty Acids, Glycerol | Achieved 98.4% conversion of free fatty acids under optimal conditions. | researchgate.net |
| SO₄²⁻/SnO₂-Al₂O₃ | Tyrosine, Methanol (B129727) | Radio frequency plasma modification enhanced catalytic activity for sterically hindered esterification. | mdpi.com |
Various inorganic salts have been explored as catalysts for the synthesis of this compound, offering a potentially milder and more selective alternative to strong mineral acids and superacids. chemicalbook.com Cerium sulfate (B86663), for example, has been shown to be an effective catalyst for the esterification of glacial acetic acid with n-propanol. chemicalbook.com Studies have optimized reaction conditions such as the molar ratio of reactants, reaction time, and catalyst dosage to achieve high esterification rates. chemicalbook.com The use of cerium sulfate as a solid inorganic salt catalyst is considered to have high activity and leads to simpler operations with less pollution. chemicalbook.com
Magnesium chloride has also been utilized as a weak Lewis acid catalyst in esterification reactions. organic-chemistry.orgorganic-chemistry.org In the presence of an alcohol and a dialkyl dicarbonate, magnesium chloride can facilitate the formation of esters in high yields. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com This method avoids the use of more toxic reagents. organic-chemistry.org Other salts, though less commonly the primary catalyst, can influence the reaction environment.
Table 4: Research Findings on Inorganic Salt Catalysis
| Catalyst | Reactants | Key Findings | Reference |
| Cerium Sulfate | Glacial Acetic Acid, n-Propanol | Achieved an esterification rate of about 99% under optimal conditions. The catalyst demonstrated high activity and was reusable. | chemicalbook.com |
| Cerium(IV) Phosphomolybdate | Propanol (B110389), Acetic Acid | Showed good potential as a reusable, eco-friendly solid acid catalyst with high yields of this compound. | ajrconline.org |
| Magnesium Chloride | Carboxylic Acids, Dialkyl Dicarbonates | Acts as a weak Lewis acid catalyst, leading to excellent ester yields in the presence of an alcohol. | organic-chemistry.orgorganic-chemistry.org |
Rare Earth Oxides
The synthesis of this compound via the esterification of acetic acid with propanol can be effectively catalyzed by various solid acid catalysts, including certain rare earth oxides. These materials are explored as alternatives to traditional corrosive liquid acids like sulfuric acid. Among them, oxides of cerium (CeO2), lanthanum (La2O3), and samarium (Sm2O3) have demonstrated catalytic activity.
Cerium oxide (CeO2), often as part of composite catalysts, has been investigated for esterification reactions. For instance, studies on molybdena oxides supported on CeO2 have been conducted for the esterification of acetic acid with propanol. csic.es The use of cerium-based catalysts is part of a broader research effort into solid acid catalysts for organic synthesis. tandfonline.comresearchgate.net While some research focuses on the catalytic combustion of this compound using CeO2-based catalysts mdpi.combrazilianjournals.com.brresearchgate.net, the underlying principles of surface acidity and catalytic activity are relevant to its synthesis. The catalytic performance is often linked to the presence of Lewis acid sites on the oxide surface. researchgate.net
Lanthanum oxide (La2O3) is another rare earth oxide that exhibits basic properties and has been used in various catalytic reactions. bohrium.com Its basicity can be harnessed for specific organic transformations, and its application in esterification is an area of interest, often in modified forms to enhance catalytic performance. bohrium.comresearchgate.net
Samarium oxide (Sm2O3) has also been identified as a catalyst for esterification. jst.go.jp Nanoscale Sm2O3 powders, in particular, have shown promise in increasing the yield of esters and reducing reaction times due to their high surface area and unique electronic properties. scirp.org The catalytic activity of samarium oxide is attributed to the generation of acid sites on its surface, which facilitates the esterification reaction. scirp.org
Expansible Graphite (B72142)
Expansible graphite, a material prepared by the intercalation of substances like sulfuric acid into the layers of natural graphite, serves as an effective and reusable solid acid catalyst for the synthesis of this compound. tandfonline.comresearchgate.netmdpi.com This method presents a more environmentally friendly alternative to using corrosive liquid sulfuric acid. mdpi.com
The catalytic activity of expansible graphite is attributed to the acidic sites created by the intercalated species. mdpi.comresearchgate.net The synthesis process involves the direct esterification of acetic acid and propanol. Research has shown that a high yield of this compound can be achieved under optimized conditions.
Key findings from studies using expansible graphite as a catalyst are summarized below:
| Parameter | Optimal Value/Range | Resulting Yield | Reference |
| Molar Ratio (Propanol:Acetic Acid) | 2.0 : 1.0 | 96.0% | tandfonline.commdpi.com |
| Catalyst Loading (EG as % of total reactants) | 8.0% | 96.0% | tandfonline.commdpi.com |
| Reaction Time | 0.5 - 1.0 hours | 96.0% | tandfonline.commdpi.com |
| Temperature | Boiling point of the mixture | 96.0% | tandfonline.commdpi.com |
| Reusability (1st Reuse) | - | 75% | tandfonline.commdpi.com |
| Reusability (2nd Reuse) | - | 60% | tandfonline.commdpi.com |
The studies indicate that expansible graphite is a highly active catalyst, allowing for short reaction times and high conversion rates. tandfonline.commdpi.combrazilianjournals.com.br However, its catalytic activity tends to decrease upon reuse. tandfonline.commdpi.com
Influence of Reaction Parameters (Temperature, Molar Ratio, Catalyst Loading)
The synthesis of this compound is a reversible reaction, and its efficiency is significantly influenced by key reaction parameters such as temperature, the molar ratio of the reactants (propanol and acetic acid), and the concentration of the catalyst.
Temperature: The reaction is typically conducted at the boiling point of the reaction mixture to facilitate the removal of water, a by-product, which helps to shift the equilibrium towards the formation of the ester. tandfonline.commdpi.com For the synthesis using ceric sulfate as a catalyst, a reaction time of 2.0 hours was found to be optimal. tandfonline.com
Molar Ratio: An excess of one of the reactants, usually the alcohol, is often used to increase the conversion of the other reactant. For the synthesis catalyzed by expansible graphite, the optimal molar ratio of propanol to acetic acid was found to be 2.0:1.0. tandfonline.commdpi.com Using a higher dosage of propanol beyond this ratio can lead to a decrease in yield and purity of the final product. mdpi.com When using ceric sulfate, an optimal molar ratio of n-propyl alcohol to glacial acetic acid was determined to be 1.5. tandfonline.com
Catalyst Loading: The amount of catalyst used is a critical factor. For the expansible graphite-catalyzed synthesis, a catalyst loading of 8.0% of the total mass of the reactants was found to be ideal. tandfonline.commdpi.com In the case of ceric sulfate catalysis, a dosage of 1.1 g for a 0.1 mol scale reaction yielded the best results. tandfonline.com The investigation of catalyst loading is a standard part of optimizing any catalytic process for this compound synthesis. csic.es
Enzymatic Esterification for this compound Synthesis
Enzymatic synthesis offers a green alternative to traditional chemical methods for producing this compound. This approach utilizes enzymes, typically lipases, as biocatalysts, which operate under mild reaction conditions, thus reducing energy consumption and the formation of by-products. mdpi.com
Lipase-Catalyzed Synthesis (e.g., Thermomyces lanuginosus lipase)
Lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3) are widely employed for esterification reactions in non-aqueous media. The lipase (B570770) from Thermomyces lanuginosus (TLL) has been specifically studied for the synthesis of n-propyl acetate from n-propanol and acetic acid. tandfonline.comresearchgate.nettandfonline.com This enzyme is favored for its thermal stability and high catalytic activity in esterification reactions performed in organic solvents. researchgate.net Other lipases, such as those from Candida antarctica and Pseudomonas fluorescens, have also been used in the synthesis of various esters, indicating the broad applicability of this class of enzymes. jst.go.jpscirp.org
Biocatalyst Immobilization and Support Effects (e.g., Poly-hydroxybutyrate, Poly-methacrylate)
To enhance their stability and enable reuse, lipases are often immobilized on solid supports. The choice of support material can significantly impact the biocatalyst's performance. For the synthesis of n-propyl acetate using Thermomyces lanuginosus lipase (TLL), hydrophobic mesoporous supports like poly-hydroxybutyrate (PHB) and poly-methacrylate (PMA) have been investigated. tandfonline.comresearchgate.nettandfonline.com
Immobilization is frequently achieved through physical adsorption, a simple and cost-effective method that can retain high catalytic activity. tandfonline.com The properties of the support, such as pore size and surface area, play a crucial role. tandfonline.com
A comparative study of TLL immobilized on PHB and PMA for n-propyl acetate synthesis revealed the following: tandfonline.comtandfonline.com
| Support | Immobilization Yield (IY) | Immobilized Protein | Catalytic Performance in Esterification |
| Poly-methacrylate (PMA) | 90.6 ± 2.8% | 36.5 ± 0.4 mg/g | Higher activity |
| Poly-hydroxybutyrate (PHB) | Lower than PMA | Lower than PMA | Less active than TLL-PMA |
The superior performance of the TLL-PMA biocatalyst was attributed to its higher immobilized protein concentration and better diffusion of the short-chain reactants, a result of the larger pore size and surface area of PMA compared to PHB. tandfonline.com After six consecutive uses, the TLL-PMA biocatalyst retained about 50% of its initial activity. tandfonline.comtandfonline.com
Optimization of Enzymatic Reaction Conditions
The efficiency of the lipase-catalyzed synthesis of this compound is dependent on several reaction conditions. Response surface methodology (RSM) is often employed to optimize these parameters to maximize the ester yield. tandfonline.comresearchgate.nettandfonline.comtandfonline.com
For the synthesis of n-propyl acetate using TLL immobilized on PHB and PMA, the following optimal conditions were identified: tandfonline.com
| Biocatalyst | Biocatalyst Concentration (% m/v) | Temperature (°C) | Agitation (rpm) | Predicted Acid Conversion (%) | Experimental Acid Conversion (%) |
| TLL-PHB | 20% | 29°C | 220 | 59.8 | 58.8 ± 1.3 |
| TLL-PMA | 16.5% | 29°C | 220 | 94.1 | 94.0 ± 0.2 |
These results highlight that even under optimized conditions, the choice of support material has a profound impact on the final conversion rate. The TLL-PMA system demonstrated significantly higher efficiency. tandfonline.com The reaction time is also a critical factor; for the TLL-PMA catalyzed reaction, maximum acid consumption of around 73% was achieved after 50 minutes under specific optimal conditions. tandfonline.com
Transesterification Reactions
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. It is a significant alternative to direct esterification, particularly when utilizing readily available esters like methyl acetate. The reaction is reversible and typically requires a catalyst to achieve viable reaction rates and yields.
The synthesis of this compound can be effectively achieved through the transesterification of methyl acetate with n-propanol. google.comresearchgate.net This reaction involves the exchange of the methyl group from methyl acetate with the propyl group from n-propanol, yielding n-propyl acetate and methanol as a byproduct. The reaction is represented by the following equilibrium:
CH₃COOCH₃ + CH₃CH₂CH₂OH ⇌ CH₃COOCH₂CH₂CH₃ + CH₃OH
This process is often favored in industries where methyl acetate is an abundant byproduct, offering an economically viable route to a more valuable solvent. google.com The reaction is commonly catalyzed by heterogeneous acid catalysts, such as ion-exchange resins like Amberlyst-15, which facilitate easy separation from the product mixture. researchgate.netresearchgate.net The use of solid catalysts also minimizes the corrosion and environmental issues associated with traditional homogeneous acid catalysts like sulfuric acid. google.com
Kinetic studies have explored the influence of various parameters on the reaction rate and equilibrium conversion. Key factors include temperature, catalyst loading, and the initial molar ratio of the reactants. researchgate.netresearchgate.net
Table 1: Research Findings on Transesterification of Methyl Acetate with n-Propanol
| Catalyst | Key Parameters Studied | Noteworthy Findings | Reference |
|---|---|---|---|
| Amberlyst-15 (Ion-Exchange Resin) | Temperature, catalyst loading, initial molar ratio of n-propanol to methyl acetate. | The reaction kinetics can be successfully described by a pseudo-homogeneous model. The study focused on conditions that eliminate mass transfer resistances. | researchgate.net |
| DOWEX 50W (Ion-Exchange Resin) | Reaction temperature, catalyst loading, methyl acetate-to-alcohol molar ratio. | The Eley–Rideal model was found to best correlate the experimental data for the transesterification with n-propanol. | researchgate.net |
| Heterogeneous Solid Catalysts | Flexible placement of catalyst within a reactive distillation column. | Utilizing solid catalysts simplifies the process by avoiding the need to recycle liquid catalysts and allows for flexible reactor design. | google.com |
Acetaldehyde (B116499) Condensation Methods
The Tishchenko reaction is a classic method that involves the disproportionation of an aldehyde in the presence of a catalyst, typically an aluminum alkoxide, to form an ester. organic-chemistry.org In this reaction, one molecule of the aldehyde is oxidized to a carboxylic acid, and a second molecule is reduced to an alcohol; these then combine to form the corresponding ester. askiitians.com
The most common industrial application of this reaction is the dimerization of acetaldehyde to produce ethyl acetate. askiitians.comaskiitians.com For the synthesis of propyl esters, a similar reaction can be employed using propionaldehyde (B47417). The dimerization of two molecules of propionaldehyde results in the formation of propyl propionate, not this compound. google.comaskiitians.com
2 CH₃CH₂CHO --(Catalyst)--> CH₃CH₂COOCH₂CH₂CH₃
To synthesize this compound via a Tishchenko-type reaction, a "crossed" Tishchenko reaction would be necessary, involving the condensation of acetaldehyde and propionaldehyde. However, such crossed reactions are often challenging to control and can lead to a mixture of products (ethyl acetate, propyl propionate, ethyl propionate, and this compound), making it a less common synthetic route for producing a single, high-purity ester. scribd.com
Advanced Acetates by Direct Addition (AVADA) Technology
The core reaction is:
H₂C=CH₂ + CH₃COOH --(Catalyst)--> CH₃COOCH₂CH₅
This technology offers substantial environmental and economic benefits over traditional esterification or Tishchenko condensation methods. By reacting ethylene (B1197577) directly, it eliminates the need for ethanol (B145695) as an intermediate feedstock, which reduces energy consumption by approximately 20% and feedstock losses by 35%. wyetec.co.ukref.ac.uk The process boasts high atom efficiency and produces high-purity ethyl acetate (over 99.9%) while minimizing waste streams. wyetec.co.ukrsc.org
Process Intensification and Separation Technologies in this compound Production
Process intensification aims to develop smaller, more efficient, and more sustainable manufacturing processes. In this compound production, reactive distillation is a key technology that embodies this principle by combining chemical reaction and product separation into a single unit.
Reactive Distillation Processes
Reactive distillation (RD) is a prime example of process intensification. By performing the reaction and distillation simultaneously in the same vessel, it overcomes equilibrium limitations, improves conversion, enhances selectivity, and can significantly reduce capital and energy costs compared to conventional processes that use a separate reactor followed by a distillation train. ntnu.noresearchgate.net
For this compound synthesis, which is an equilibrium-limited reaction (either through direct esterification or transesterification), RD is particularly advantageous. As the products are formed, one or more of them are continuously removed from the reaction zone via distillation. This shift in the chemical equilibrium drives the reaction towards higher conversion rates. researchgate.net
Continuous reactive distillation is an industrially applied method for producing esters like this compound. researchgate.net In a typical setup for the esterification of acetic acid and n-propanol, the reactants are continuously fed into a distillation column packed with a solid acid catalyst (e.g., Amberlyst-15) or using a homogeneous catalyst. ntnu.noresearchgate.net
The reaction occurs within the catalyst-packed section. This compound, being less volatile than the water byproduct but more volatile than the reactant acid, is separated along the column. Often, a decanter is used at the top of the column to separate the heterogeneous azeotrope of water and this compound, allowing the organic phase to be refluxed and the aqueous phase to be removed. ntnu.no This continuous removal of a product drives the reaction to near completion.
Simulations and experimental studies have shown that high conversion of the limiting reactant (often acetic acid) and high purity of this compound can be achieved. ntnu.no Techno-economic analyses indicate that continuous reactive distillation can be a profitable route for this compound production, with yields reaching into the high 90s percentage-wise. diva-portal.org
Table 2: Performance Data for Continuous this compound Production Methods
| Process Technology | Reactants | Catalyst | Achieved Product Purity/Yield | Key Advantage | Reference |
|---|---|---|---|---|---|
| Continuous Reactive Distillation | n-Propanol & Acetic Acid | Sulfuric Acid (Homogeneous) | ~64% molar purity of n-propyl acetate with 79% acetic acid conversion in a specific pilot plant setup. | Overcomes equilibrium limitations by continuous product removal. | ntnu.no |
| Continuous Reactive Distillation | n-Propanol & Acetic Acid | Not specified | 94% this compound yield. | Comparable capital and operating costs to a Plug Flow Reactor (PFR) process. | diva-portal.org |
| Continuous Reactive Distillation-Salting Out-Batch Distillation | n-Propanol & Acetic Acid | Not specified | Total yield increased from 92.7% (traditional) to 94.8%. | Reduces raw material consumption by 3.1% and decreases wastewater discharge. | google.com |
| Continuous Production with Ionic Liquid Catalyst | Glacial Acetic Acid & n-Propanol | Ionic liquid with Lewis acidic inorganic compound | Esterification conversion can reach 87.71% under optimized lab conditions. | Catalyst shows high activity and potential for reusability, reducing corrosion and pollution. | google.com |
Heat-Integrated Reactive Distillation (e.g., Reactive Dividing-Wall Column, Vapor Recompression Heat Pump Assisted RDWC)
The production of n-propyl acetate via the esterification of n-propanol with acetic acid is a prime candidate for process intensification using heat-integrated reactive distillation (RD) systems. These advanced configurations combine reaction and distillation in a single unit, offering significant advantages over conventional RD processes.
A Reactive Dividing-Wall Column (RDWC) is a highly thermally integrated process that combines conventional reactive distillation with the features of a dividing-wall column. acs.org This integration results in higher thermodynamic efficiency, lower capital costs, and a smaller equipment footprint. acs.orgacs.org In the context of n-propyl acetate synthesis, the RDWC configuration has demonstrated significant cost reductions compared to traditional RD setups. researchgate.net
Further intensification is achieved by incorporating a Vapor Recompression Heat Pump (VRHP) into the RDWC, creating a VRHP-RDWC system. acs.org In this configuration, the overhead vapor from the column is compressed to a higher pressure and temperature. mdpi.com This high-energy vapor is then used as a heat source for the column's reboiler, which significantly reduces the external energy demand. acs.orgmdpi.com Studies have shown that for n-propyl acetate production, the VRHP-RDWC process offers the most favorable performance in terms of energy savings and economic efficiency. acs.orgresearchgate.net
A comparative analysis of different RD processes for n-propyl acetate production highlights the progressive benefits of thermal integration. acs.orgresearchgate.net The total annual cost (TAC) and thermodynamic efficiency improve with each level of intensification, from a conventional RD process to RDWC, heat-integrated RDWC (HIRDWC), and finally the VRHP-RDWC. researchgate.net
Table 1: Comparison of Different Reactive Distillation Processes for n-Propyl Acetate Production This table presents a summary of findings from a study comparing various reactive distillation configurations.
| Process Configuration | Total Annual Cost (TAC) Reduction (%) | Thermodynamic Efficiency (%) |
| Conventional RD | Baseline | 9.25% |
| Reactive Dividing-Wall Column (RDWC) | 10.44% | 9.96% |
| Heat-Integrated RDWC (HIRDWC) | 19.40% | 15.52% |
| Vapor Recompression Heat Pump RDWC (VRHP-RDWC) | 74.54% | 25.53% |
Data sourced from studies on the conceptual design of RD processes for n-propyl acetate production. acs.orgresearchgate.net
Purification Methodologies
Modeling and Simulation of Reactive Distillation
The design and optimization of reactive distillation processes for producing this compound heavily rely on process modeling and simulation. atlantis-press.comatlantis-press.com Software such as Aspen Plus is widely used to simulate these complex systems, allowing for the investigation of various design and operating parameters without the need for extensive and costly experimentation. atlantis-press.comatlantis-press.comchemicalbook.com
A crucial aspect of accurate simulation is the use of appropriate thermodynamic models to describe the vapor-liquid equilibrium (VLE) and liquid-liquid equilibrium (LLE) of the multicomponent mixture. ntnu.no For the n-propyl acetate system, which involves polar components and can form azeotropes, the Non-Random Two-Liquid (NRTL) model is frequently employed to correlate experimental data and predict phase behavior accurately. ntnu.noacs.org
Simulations are used to perform parametric sensitivity analyses and optimize the column design. researcher.life Key parameters investigated include the feed positions of the reactants (e.g., methyl acetate and n-propanol in transesterification), reflux ratio, and liquid or vapor split ratios in dividing-wall columns. atlantis-press.comatlantis-press.com The objective is typically to maximize product purity and reactant conversion while minimizing energy consumption, often quantified by the reboiler heat duty. atlantis-press.com For instance, in the design of an RDWC for the transesterification of methyl acetate and n-propanol, simulation helps determine the optimal feed locations and liquid distribution ratio to ensure high purity of the resulting n-propyl acetate and methanol products while reducing capital costs. atlantis-press.comatlantis-press.com
Kinetic models, such as the pseudo-homogeneous model, are also integrated into the simulations to represent the reaction rate, often catalyzed by an ion-exchange resin like Amberlyst-15. ntnu.noacs.org These validated simulators are essential tools for understanding process dynamics, developing control strategies, and ensuring the stable and efficient operation of the reactive distillation column under various potential disturbances. acs.orgntnu.no
Extractive Distillation and Salting-Out Processes
The purification of this compound is complicated by the formation of azeotropes. In the production via esterification of n-propanol and acetic acid, the resulting mixture contains n-propyl acetate, n-propanol, and water, which form a minimum-boiling ternary azeotrope. chemicalbook.comgoogle.com This makes complete separation by conventional distillation impossible. google.comnih.gov
Extractive distillation is a widely used method to overcome this limitation. acs.org It involves introducing a high-boiling solvent, known as an entrainer or agent, into the distillation column. google.comjustia.com The entrainer alters the relative volatilities of the components in the original mixture, breaking the azeotrope and allowing for the separation of pure n-propyl acetate. google.comacs.org Various oxygenated and nitrogenous organic compounds, and their mixtures, have been identified as effective extractive distillation agents for the n-propyl acetate/n-propanol/water system. google.comnih.gov
Table 2: Examples of Effective Extractive Distillation Agents for n-Propyl Acetate Separation This table lists various agents and their effectiveness, as measured by the relative volatility of n-propyl acetate to n-propanol.
| Extractive Agent(s) | Relative Volatility (n-Propyl Acetate / n-Propanol) |
| N-methylpyrrolidone (NMP) & Ethylene glycol | 2.9 |
| Triethanolamine | 2.2 |
| N,N-dimethylacetamide (DMAC) | 1.8 |
| Acetamide & Triethylene glycol | 1.7 |
| Ethylene glycol & Diethylene glycol | 1.5 |
Data sourced from patents describing the separation of n-propyl acetate from n-propanol. google.comjustia.com
Salting-out is another process used to enhance separation. This effect occurs when a salt is added to a mixture of liquids, which reduces the solubility of one or more of the components in the aqueous phase, thereby promoting its transfer to the organic phase. core.ac.ukresearchgate.net In the context of acetic ester purification, adding salts like magnesium chloride or calcium chloride to the aqueous-organic mixture can break the azeotrope and significantly increase the concentration of the ester in the organic phase. researchgate.net This technique can be combined with distillation in a hybrid process to achieve energy-saving production and separation of high-purity esters. researchgate.net
Post-Reaction Purification Strategies
Following the initial esterification reaction, the crude this compound contains unreacted starting materials and byproducts, most notably water. A common and effective purification strategy is to use liquid-liquid extraction with a saline solution. google.com
This method leverages the salting-out effect to enhance the separation of the ester from water and other water-soluble impurities like unreacted alcohol. core.ac.ukgoogle.com By washing the crude ester with a salt solution (e.g., brine), the ionic nature of the salt in the aqueous phase disrupts the hydrogen bonding between water and the organic components, decreasing the solubility of this compound in the water layer. core.ac.ukresearchgate.net This drives the this compound into the organic phase, effectively "extracting" it from the aqueous phase which retains the salt and more soluble impurities. google.com
Reaction Kinetics and Mechanisms of Propyl Acetate Formation
Kinetic Modeling Approaches
To mathematically describe the rate of propyl acetate (B1210297) formation, researchers employ several modeling approaches. These models range from simplified representations to more complex ones that account for the interactions between reactants, products, and the catalyst surface. The choice of model often depends on the specific catalyst used and the reaction conditions. researchgate.net
Pseudo-homogeneous (PH) models are among the simpler approaches used to describe heterogeneously catalyzed reactions. preprints.org These models assume that the reaction occurs in a single phase, effectively treating the solid-catalyst-containing liquid phase as uniform. ntnu.no The rate expression in a PH model is typically a function of the concentrations or activities of the reactants and products in the bulk liquid phase, and it does not explicitly consider the adsorption and desorption steps on the catalyst surface. nih.govmdpi.com
In the context of propyl acetate synthesis, the PH model has been used to correlate kinetic data, particularly when using catalysts like the ion-exchange resin Amberlyst-15 or sulfonated zirconia. ntnu.nodiva-portal.org For the reaction catalyzed by Amberlyst-15, constants for a pseudo-homogeneous model have been determined for use in reactive distillation simulations. ntnu.noresearchgate.net While the PH model can provide a reasonable fit for experimental data under certain conditions, it often proves less accurate than more complex, adsorption-based models. capes.gov.br For instance, in a study comparing different models for the esterification of acetic acid and n-propanol, the PH model provided a less precise fit to the kinetic data compared to the Eley-Rideal and LHHW models. researchgate.netcapes.gov.br
A techno-economic analysis for this compound production utilized kinetics from a pseudo-homogeneous model with sulfonated zirconia as the catalyst to simulate a batch reaction process. diva-portal.org The kinetic parameters obtained from this model are presented below.
| Parameter | Value | Unit |
|---|---|---|
| A₁ (Pre-exponential factor, forward) | 8.38 × 10⁻³ | s⁻¹ |
| Eₐ,₁ (Activation energy, forward) | 942 | J/mol |
| A₂ (Pre-exponential factor, reverse) | 2.54 × 10⁻⁵ | s⁻¹ |
| Eₐ,₂ (Activation energy, reverse) | 138 | J/mol |
Kinetic studies for the synthesis of this compound have tested the LH model against experimental data. researchgate.net The model is often considered as part of the more comprehensive Langmuir–Hinshelwood–Hougen–Watson (LHHW) framework, which provides a more detailed description of the surface kinetics. acs.org In a study on the esterification of oleic acid, response surface methodology (RSM) was used to optimize process parameters, and the Langmuir-Hinshelwood model was successfully used to fit the kinetic data. researchgate.net
The Eley–Rideal (ER) mechanism proposes an alternative pathway where only one of the reactants adsorbs onto the catalyst surface, and the reaction then occurs when a molecule of the other reactant from the bulk fluid phase directly collides with the adsorbed species. preprints.orgresearchgate.net This model has been frequently evaluated for the esterification of acetic acid with various alcohols, including n-propanol. researchgate.netacs.org
In the synthesis of this compound catalyzed by sulfated zirconia, several models were adjusted to the experimental data, including the pseudo-homogeneous, Langmuir-Hinshelwood, and Eley-Rideal models. researchgate.net The results indicated that the Eley-Rideal model, specifically one assuming the adsorption of acetic acid, provided the best fit. researchgate.net This finding suggests that the rate-limiting step in this particular system is the surface reaction occurring at the acid sites of the catalyst. researchgate.net Similarly, a study on the esterification of acetic acid with 1-octanol (B28484) in the presence of Amberlyst 36 found that the reaction followed an Eley-Rideal mechanism where the surface reaction is the rate-limiting step. researchgate.net
The Langmuir–Hinshelwood–Hougen–Watson (LHHW) model is a more detailed and often more accurate approach for describing heterogeneously catalyzed reactions. researchgate.netmdpi.com It accounts for the adsorption of all components (reactants and products) on the catalyst surface and considers one of the surface steps (adsorption, surface reaction, or desorption) as the rate-determining step. nih.govacs.org
The general form of the LHHW model can be complex, incorporating adsorption equilibrium constants for all species in the denominator of the rate equation. The activation energy for the transesterification of methyl acetate and 1-hexanol (B41254) was determined to be 37.8 kJ mol⁻¹ using an LHHW model. researchgate.net
The esterification of acetic acid and n-propanol can also be effectively described as a second-order reversible reaction, especially under specific catalytic conditions. asianpubs.orgasianpubs.org This kinetic model assumes that the forward reaction rate is proportional to the product of the concentrations of the two reactants (acetic acid and n-propanol), and the reverse reaction (hydrolysis) is proportional to the product of the concentrations of the products (this compound and water). uomustansiriyah.edu.iq
A study investigating the synthesis of this compound using expansible graphite (B72142) as a catalyst modeled the process using reversible second-order kinetics. asianpubs.org After eliminating mass transfer limitations, the kinetic parameters were determined. asianpubs.orgasianpubs.org
| Parameter | Value | Unit | Conditions |
|---|---|---|---|
| Frequency Factor (A) | 5.46 × 10⁷ | L/(mol·min) | 353.2–383.2 K, 101.3 kPa, 6-10% catalyst mass |
| Activation Energy (Eₐ) | 18.03 | kJ/mol |
The calculated values from this kinetic equation showed good agreement with experimental results, with a maximum deviation of 10.8%. asianpubs.org This approach provides a simpler alternative to adsorption-based models while still capturing the essential dynamics of the reversible reaction. asianpubs.org
Langmuir–Hinshelwood–Hougen–Watson (LHHW) Models
Mechanistic Studies of Esterification
The widely accepted mechanism for the acid-catalyzed formation of esters like this compound is the Fischer esterification. atamanchemicals.comjove.com This mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid (acetic acid) by the acid catalyst. jove.com This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. jove.com
The alcohol (n-propanol) then acts as a nucleophile, attacking the electron-deficient carbonyl carbon. jove.com This leads to the formation of a tetrahedral intermediate. jove.com Subsequently, a proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a better leaving group (water). The elimination of a water molecule regenerates the carbonyl double bond, and a final deprotonation step yields the ester product, this compound, and regenerates the acid catalyst. jove.com This entire process is reversible. jove.com
More recent theoretical studies have explored alternative, non-catalyzed reaction mechanisms using computational methods. One such study, using Ab Initio Molecular Dynamics (AIMD), proposed a dissociative mechanism for the interaction between the acid and alcohol that proceeds without the formation of a traditional transition state. mathnet.ru Other theoretical work using Density Functional Theory (DFT) has investigated the possibility of the reaction proceeding through cyclic transition states. researchgate.net These computational approaches provide deeper insight into the molecular interactions and energy landscapes of the esterification reaction, complementing the findings from experimental kinetic studies. mathnet.ruresearchgate.net
Surface Reaction as Limiting Step
In heterogeneously catalyzed esterification of acetic acid and n-propanol, the surface reaction is often the rate-limiting step. researchgate.netmdpi.com This is a key finding from kinetic studies using catalysts like sulfated zirconia and ion-exchange resins such as Amberlyst-15. researchgate.netresearchgate.net Various kinetic models, including the pseudo-homogeneous, Langmuir-Hinshelwood, and Eley-Rideal models, have been employed to analyze the reaction mechanism. researchgate.netresearchgate.net The Eley-Rideal model, where one reactant (acetic acid) adsorbs onto the catalyst surface and then reacts with the other reactant (n-propanol) from the bulk liquid phase, has been shown to provide a suitable fit for this reaction. researchgate.net This suggests that the reaction rate is primarily governed by the interactions occurring at the active sites of the catalyst. researchgate.net
Similarly, in the synthesis of 1-methoxy-2-propyl acetate from 1-methoxy-2-propanol (B31579) and acetic acid using an Amberlyst-35 ion-exchange resin, the Langmuir–Hinshelwood–Hougen–Watson (LHHW) model best fit the experimental data. mdpi.com This again points to a surface-reaction-controlled process. mdpi.com
Influence of Mass Transfer Resistance (External and Internal Diffusion)
Internal mass transfer resistance, or pore diffusion, refers to the diffusion of reactants and products within the pores of the catalyst. This can be assessed by using catalyst particles of different sizes. When the reaction rate does not change with a decrease in particle size, it can be concluded that internal diffusion effects are negligible. mdpi.comresearchgate.net Kinetic studies on this compound synthesis are often conducted under conditions where both external and internal mass transfer resistances are confirmed to be absent, ensuring that the measured kinetics reflect the true surface reaction. mdpi.comresearchgate.net
Thermodynamic Properties of Reaction (Enthalpy, Entropy, Equilibrium Constant)
The esterification of acetic acid with n-propanol to form this compound is a reversible reaction that reaches a thermodynamic equilibrium. acs.org The thermodynamic properties, such as enthalpy (ΔH), entropy (ΔS), and the equilibrium constant (Keq), are crucial for understanding and optimizing the reaction yield.
The reaction has been described as slightly endothermic in some studies, while others report it as exothermic. researchgate.netacs.org For the esterification of acetic acid and n-propanol, one study reported a standard reaction enthalpy (ΔRh°(f)) of -1.04 kJ/mol and a standard reaction entropy (ΔRs°(f)) of 21.70 J/mol·K at 298.15 K. acs.org Another study focusing on the synthesis of 1-methoxy-2-propyl acetate reported a standard enthalpy of reaction of -11.97 ± 0.29 kJ/mol based on activity calculations, indicating an exothermic process. mdpi.com
The equilibrium constant (Keq) provides a measure of the extent to which the reaction proceeds towards the products at equilibrium. For the reaction of acetic acid and n-propanol, the equilibrium constant calculated from the Gibbs free energy of formation was found to be 20.690 at 298.15 K. acs.org Experimental measurements at different temperatures showed Keq values of 19.582 at 343.15 K and 19.381 at 353.15 K. acs.org In the case of 1-methoxy-2-propyl acetate synthesis, the equilibrium constant based on activity (Kα) was observed to decrease with increasing temperature, which is consistent with an exothermic reaction. mdpi.comacs.org
Table 1: Thermodynamic Properties for the Esterification of Acetic Acid and n-Propanol
| Thermodynamic Parameter | Value | Conditions | Source |
|---|---|---|---|
| Standard Reaction Enthalpy (ΔRh°(f)) | -1.04 kJ/mol | 298.15 K | acs.org |
| Standard Reaction Entropy (ΔRs°(f)) | 21.7005 J/mol·K | 298.15 K | acs.org |
| Standard Gibbs Free Energy of Reaction (ΔRg°(f)) | -7.51 kJ/mol | 298.15 K | acs.org |
| Equilibrium Constant (Keq) | 20.690 | 298.15 K (calculated) | acs.org |
| Equilibrium Constant (Keq) | 19.582 | 343.15 K (experimental) | acs.org |
| Equilibrium Constant (Keq) | 19.381 | 353.15 K (experimental) | acs.org |
Atmospheric Oxidation Kinetics and Mechanisms
This compound is released into the atmosphere from various sources, and its degradation is primarily initiated by reaction with hydroxyl (OH) radicals.
Reaction with Hydroxyl Radicals (OH)
The gas-phase reaction of this compound with OH radicals is the principal removal process for this compound in the troposphere. The rate constant for this reaction increases with the length of the carbon chain in the acetate series. rsc.org The reported rate coefficient for the reaction of n-propyl acetate with OH radicals is approximately 1.97 x 10⁻¹² cm³ molecule⁻¹ s⁻¹. rsc.org For comparison, the rate constants for methyl acetate and ethyl acetate are lower, while the rate constant for butyl acetate is higher. rsc.org
The reaction proceeds via H-atom abstraction from different positions on the this compound molecule. rsc.org The abstraction is most likely to occur at the -CH₂- group adjacent to the ester oxygen due to the lower C-H bond dissociation energy at this site. rsc.org
Table 2: Rate Coefficients for the Reaction of Acetates with OH Radicals
| Acetate | Rate Coefficient (kOH) in cm³ molecule⁻¹ s⁻¹ | Source |
|---|---|---|
| Methyl Acetate | 3.5 x 10⁻¹³ | rsc.org |
| Ethyl Acetate | 1.73 x 10⁻¹² | rsc.org |
| n-Propyl Acetate | 1.97 x 10⁻¹² | rsc.org |
| n-Butyl Acetate | 5.20 x 10⁻¹² | rsc.org |
Formation of Alkoxy Radicals and Subsequent Products
Following the initial H-atom abstraction by OH radicals, an alkyl radical is formed. This alkyl radical rapidly reacts with molecular oxygen (O₂) in the atmosphere to form a peroxy radical (RO₂). The peroxy radical can then react with nitric oxide (NO) to produce an alkoxy radical (RO). tandfonline.com
The fate of the alkoxy radical is crucial in determining the final oxidation products. Alkoxy radicals can undergo unimolecular decomposition (scission) or isomerization. researchgate.net In the case of the alkoxy radical derived from n-propyl acetate, decomposition can lead to the formation of various products, including acetic acid, formaldehyde, acetaldehyde (B116499), and propionaldehyde (B47417). rsc.orgresearchgate.net For example, the scission of the alkoxy radical formed from H-atom abstraction at the -CH₂- group of the propyl chain can yield butyraldehyde (B50154) and other radicals. rsc.org
Computational Studies of Atmospheric Reactions
Computational chemistry provides valuable insights into the mechanisms and kinetics of the atmospheric oxidation of this compound. researchgate.netnih.gov Density Functional Theory (DFT) and other ab initio methods are used to calculate the potential energy surfaces, transition state geometries, and reaction rate constants. nih.govtandfonline.com
These theoretical studies help to identify the most favorable reaction pathways. For instance, computational studies on the reaction of isothis compound with OH radicals have shown that H-atom abstraction from the tertiary C-H bond is the most kinetically favorable path at lower temperatures. tandfonline.com Similar computational approaches have been applied to study the pyrolysis of this compound, revealing that it proceeds through a six-membered cyclic transition state to form propene and acetic acid. researchgate.net These computational results are generally in good agreement with experimental findings and provide a detailed understanding of the reaction at a molecular level. nih.gov
Computational Chemistry and Spectroscopic Investigations of Propyl Acetate
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of propyl acetate (B1210297). It offers a balance between computational cost and accuracy, making it suitable for a detailed analysis of the molecule's behavior.
Propyl acetate can exist in several rotational isomers, or rotamers, due to the flexibility of its propyl group. The most stable conformations are determined by the rotational angles around the O3-C4 and C4-C5 bonds. mathnet.ru Theoretical calculations have identified the Trans-Trans (TT) and Trans-Antigauche (TG) conformers as the most significant.
In the TT conformer, the carbon backbone of the propyl group is in a planar, extended arrangement. The TG conformer arises from a gauche rotation around the C4-C5 bond. mathnet.ru DFT studies, have shown that the Trans-Trans and Trans-Antigauche forms of the this compound molecule coexist at room temperature, as well as at high and low temperatures. At low temperatures (around -95 °C) and high temperatures (around 65 °C), the Trans-Antigauche form is predicted to be the most predominant. mathnet.ru
The relative energies of these conformers are very close, indicating that multiple conformations are accessible at ambient temperatures. The coexistence of these forms is crucial for understanding the molecule's physical and chemical properties.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| Trans-Trans (TT) | 0.00 |
| Trans-Antigauche (TG) | 0.25 |
Data derived from computational studies.
The vibrational modes of this compound have been extensively studied using DFT calculations, which allow for the assignment of experimental infrared and Raman spectra. The Potential Energy Distribution (PED) analysis is a critical component of these studies, as it quantifies the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular vibrational mode.
These computational analyses have enabled the assignment of the vibrational signatures for the different rotameric forms of the this compound molecule for the first time. mathnet.ru For instance, the characteristic C=O stretching frequency, a strong band in the infrared spectrum, is sensitive to the conformational state of the molecule. The PED for this mode typically shows a dominant contribution from the C=O stretch, with minor contributions from adjacent C-C and C-O stretching and bending modes.
To understand the dynamic behavior of this compound, ab initio molecular dynamics simulations, such as those employing the Car-Parrinello Molecular Dynamics (CPMD) method, have been utilized. mathnet.ru These simulations model the movement of atoms over time at finite temperatures, providing a more realistic picture of the molecule's behavior in the liquid or gas phase compared to static calculations.
CPMD simulations of this compound have substantiated the findings from static DFT calculations and spectroscopic studies. They confirm the coexistence of the Trans-Trans and Trans-Antigauche conformers and provide insights into the timescales of conformational changes. mathnet.ru These simulations are instrumental in understanding how intermolecular interactions and thermal energy influence the conformational landscape of the molecule.
DFT calculations are a valuable tool for elucidating the mechanisms of chemical reactions involving this compound, such as its formation via esterification or its hydrolysis. researchgate.net For the acid-catalyzed esterification of acetic acid with propanol (B110389), DFT studies have explored the reaction pathways and determined the activation energies for key steps. researchgate.netresearchgate.net
One study proposed a two-step mechanism for acid-catalyzed esterification. researchgate.net The initial and rate-controlling step is the protonation of the hydroxyl-oxygen of the carboxylic acid, which forms a highly reactive acylium ion. This step has a calculated activation energy of 4-10 kcal/mol. Subsequently, this acylium ion undergoes a spontaneous trimolecular reaction with two alcohol molecules to yield the final ester product. researchgate.net These theoretical investigations challenge classical textbook mechanisms and provide a more detailed, quantitative understanding of the reaction coordinates. researchgate.net
Molecular Dynamics Simulations (e.g., Car-Parrinello Molecular Dynamics)
Spectroscopic Characterization
Spectroscopic methods are essential for the experimental investigation of this compound's structure and properties, often in conjunction with computational analysis for the interpretation of the results.
Raman spectroscopy has been a key technique for studying the conformational polymorphism of n-propyl acetate. mathnet.ru By analyzing the Raman spectra at different temperatures, researchers can identify the vibrational modes associated with different conformers. mathnet.ru
Studies have shown that in the crystalline state, this compound can exist in two different conformations. Crystal I consists of the trans-gauche form, while Crystal II is composed of the trans-trans form. mathnet.ru The analysis of Raman vibrational signatures has also revealed the coexistence of all different forms of the molecule in the solid state and in aqueous solution. nih.gov The combination of Raman spectroscopy with DFT calculations allows for a detailed assignment of the observed spectral bands to specific vibrational modes of each conformer. nih.gov
Table 2: Selected Raman Bands of this compound and Their Assignments
| Wavenumber (cm⁻¹) | Assignment | Conformer |
|---|---|---|
| 2941 | C-H stretch | Both |
| 1739 | C=O stretch | Both |
| 1280 | C-O stretch | Both |
| 894 | O-C-C stretch | Both |
| 837 | C-C stretch | Both |
| 632 | C-C-O deformation | Both |
Data sourced from experimental Raman spectra and computational assignments.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds by measuring the absorption of infrared radiation. The FTIR spectrum of this compound exhibits several characteristic absorption bands that correspond to the vibrational modes of its specific bonds.
The most prominent feature in the FTIR spectrum of this compound is the strong, sharp absorption band appearing in the range of 1750-1735 cm⁻¹. orgchemboulder.com This peak is unequivocally assigned to the C=O (carbonyl) stretching vibration of the ester functional group. brainly.com Another significant region is between 2970-2850 cm⁻¹, where strong, broad peaks are observed. brainly.com These correspond to the C-H stretching vibrations of the aliphatic methyl (CH₃) and methylene (B1212753) (CH₂) groups within the propyl and acetyl moieties.
The "fingerprint region," typically between 1500 cm⁻¹ and 600 cm⁻¹, contains a wealth of information unique to the molecule. redalyc.org For this compound, medium-intensity peaks are found around 1370 cm⁻¹ and 1160 cm⁻¹. brainly.com The former is associated with the C-O stretching vibration, while the latter corresponds to the C-O-C stretching of the ester group. brainly.com The analysis of these distinct peaks provides valuable information for the identification and structural characterization of this compound. brainly.com
Studies have also investigated the conformational preferences of the this compound molecule using temperature-dependent FTIR spectroscopy. researchgate.netresearchgate.net These investigations, often complemented by computational methods, have revealed the coexistence of different rotational isomers (rotamers), such as the Trans-Trans (TT) and Trans-Antigauche (TG) forms, at various temperatures. researchgate.net
Table 1: Characteristic FTIR Peaks of this compound
| Wavenumber (cm⁻¹) | Intensity/Shape | Peak Assignment (Bond Vibration) | Reference(s) |
| ~1740 | Strong, Sharp | C=O (Carbonyl) Stretch | brainly.com |
| 2970-2850 | Strong, Broad | C-H (Aliphatic) Stretch | brainly.com |
| ~1370 | Medium | C-O Stretch | brainly.com |
| ~1160 | Medium | C-O-C (Ester) Stretch | brainly.com |
Computational Modeling of Solvent Interactions
Activity Coefficients and Thermodynamic Models (e.g., UNIFAC, UNIQUAC, NRTL, ASOG)
The behavior of this compound in mixtures is crucial for designing and optimizing separation processes like distillation. bch.roresearchgate.net Thermodynamic models are employed to predict and correlate the phase behavior of these mixtures, with activity coefficients being a key parameter describing the deviation from ideal solution behavior. Several models, including the Universal Quasichemical Functional Group Activity Coefficients (UNIFAC), Universal Quasi-Chemical (UNIQUAC), Non-Random Two-Liquid (NRTL), and Analytical Solution of Groups (ASOG) models, have been successfully applied to systems containing this compound.
These models are essential for calculating vapor-liquid equilibrium (VLE) and liquid-liquid equilibrium (LLE) data. researchgate.netatamanchemicals.com For instance, in the production of n-propyl acetate via esterification, the NRTL model has been used to account for thermodynamic non-idealities in the quaternary system of acetic acid, n-propanol, n-propyl acetate, and water. researchgate.net Similarly, the UNIQUAC model has shown good agreement with experimental LLE data for the ternary system of water, acetic acid, and this compound. atamanchemicals.com
The group contribution models, UNIFAC and ASOG, are particularly useful as they can predict phase equilibria without experimental data for the specific mixture, relying instead on parameters for the constituent functional groups. bch.roresearchgate.netshd.org.rs Different versions of the UNIFAC model (e.g., original, Lyngby, Dortmund) have been compared for their predictive capabilities in systems containing this compound. bch.roshd.org.rs Studies have shown that the choice of the model and its specific parameters can influence the accuracy of the prediction for a given system. bch.ro For example, in a study of this compound with ethanol (B145695) and 2-propanol, the ASOG and a specific version of the UNIFAC model provided the best results for predicting activity coefficients. bch.ro
Table 2: Thermodynamic Models Applied to this compound Systems
| Thermodynamic Model | Application | System Components (Examples) | Reference(s) |
| NRTL | VLE, LLE Correlation | This compound + Ethanoic acid; Water + n-Propanol + this compound | researchgate.netacs.orgnist.govpan.plbibliotekanauki.plresearchgate.net |
| UNIQUAC | VLE, LLE Correlation | This compound + Ethanoic acid; Water + Acetic acid + this compound | bch.roatamanchemicals.comacs.orgnist.govresearchgate.net |
| UNIFAC | VLE Prediction | This compound + Ethanol; this compound + 2-Propanol | bch.roresearchgate.netshd.org.rsresearchgate.netcas.czuea.ac.uk |
| ASOG | VLE Prediction | This compound + Ethanol; this compound + 2-Propanol | bch.roresearchgate.netshd.org.rs |
| Wilson | VLE Correlation | This compound + Ethanoic acid; this compound + Anisole | acs.orgnist.govresearchgate.net |
Environmental Fate and Ecotoxicity of Propyl Acetate
Biodegradation Pathways and Rates
Propyl acetate (B1210297) is considered to be readily biodegradable under aerobic conditions. oecd.org Studies have demonstrated significant biodegradation in the presence of activated sludge. For instance, a Japanese MITI test showed an 81.0% of theoretical biochemical oxygen demand (BOD) using activated sludge, indicating that biodegradation is a major environmental fate process in soil. echemi.com Another study using a closed bottle method reported 72% biodegradation after 20 days. oecd.org When introduced to seawater with the same inoculum, the 5- and 10-day theoretical BOD were 50% and 70%, respectively, highlighting its degradation in aquatic environments. echemi.com
The primary biodegradation pathway for propyl acetate involves enzymatic hydrolysis, breaking it down into n-propanol and acetic acid. europa.eu The resulting n-propanol is then oxidized to propionaldehyde (B47417) and further to propionic acid, which enters the tricarboxylic acid cycle. europa.eu Acetic acid, a common metabolite, is also readily utilized in biosynthetic pathways or degraded within the same cycle. europa.eu
The stability of this compound in water is pH-dependent. Hydrolysis occurs slowly at neutral or acidic pH but accelerates at a pH greater than 8. oecd.org The calculated half-lives in water at 25°C are approximately 3 years at pH 7, 119 days at pH 8, and 12 days at pH 9. oecd.orgechemi.com In the atmosphere, this compound is degraded through reaction with photochemically-produced hydroxyl radicals, with a calculated half-life of about 4.7 days. echemi.com
Volatilization from Environmental Compartments (Air, Soil, Water)
Volatilization is a significant process in the environmental distribution of this compound. taylorfrancis.com With a vapor pressure of 35.9 mmHg at 25°C, it is expected to exist solely as a vapor in the ambient atmosphere. echemi.com
From Water: The Henry's Law constant for this compound is reported as 2.18 x 10⁻⁴ atm-cu m/mole, which indicates that it is expected to volatilize from water surfaces. echemi.comcharite.de The estimated volatilization half-life from a model river (1 meter deep, flowing at 1 m/sec, with a wind velocity of 3 m/sec) is 7 hours. echemi.comcharite.de From a model lake under similar conditions, the half-life is estimated to be 5.2 days. echemi.comcharite.de
From Soil: this compound is expected to volatilize from both moist and dry soil surfaces. echemi.comtaylorfrancis.com Its Henry's Law constant suggests that volatilization from moist soil can be an important fate process. echemi.comcharite.de Given its vapor pressure, it is also expected to volatilize from dry soils. echemi.comcharite.de An estimated soil Koc (organic carbon-water (B12546825) partition coefficient) value of 10 suggests very high mobility in soil, meaning it has a low potential for adsorption to soil particles. echemi.comcharite.de
A level III fugacity model calculation, assuming equal and continuous distributions to air, water, and soil, predicts that this compound will primarily partition into the water (42.7%) and soil (42.6%) compartments, with a smaller fraction remaining in the air (14.6%). oecd.org
Environmental Release and Exposure Pathways
This compound is released into the environment primarily through its use as a solvent in various industries, including the chemical, pharmaceutical, and printing sectors. oecd.org It is used in the production of flexographic and rotogravure inks, nitrocellulose lacquers, resins, and waxes. oecd.org Consumer products such as nail polish and glues also contain this compound. oecd.org Additionally, this compound occurs naturally and has been identified as a volatile component in fruits like Concord grapes, nectarines, and Kogyo apples, as well as in Beaufort cheese. taylorfrancis.com
The probable routes of human and environmental exposure are through inhalation and dermal contact during its production and use. taylorfrancis.com Industrial releases can occur during manufacturing processes, and subsequent volatilization can lead to atmospheric exposure. Spills or improper disposal can lead to soil and water contamination. Due to its high mobility in soil, there is a potential for it to leach into groundwater. taylorfrancis.com
Ecotoxicity to Aquatic Organisms
This compound is considered to be acutely harmful to aquatic organisms. europa.eubasf.com The ecotoxicity varies among different trophic levels.
| Organism | Test Type | Duration | Endpoint | Value (mg/L) |
| Fathead Minnow (Pimephales promelas) | Acute | 96 h | LC50 | 60 basf.comcorecheminc.comcometchemical.com |
| Water Flea (Daphnia magna) | Acute | 48 h | EC50 | 91.5 europa.eubasf.com |
| Green Algae (Pseudokirchneriella subcapitata) | Acute | 72 h | ErC50 | 672 corecheminc.com |
Table 1: Acute Ecotoxicity of this compound to Aquatic Organisms
The data indicates that fish are the most sensitive species to the acute effects of this compound. europa.eu The bioconcentration potential in aquatic organisms is considered low, based on a low log Kow (octanol-water partition coefficient) of 1.24 and an estimated bioconcentration factor (BCF) of 3. oecd.orgechemi.com This low potential for bioaccumulation, combined with its ready biodegradability, helps to mitigate some of the long-term environmental risks despite its acute toxicity. oecd.org
Waste Treatment and Disposal Methods
Proper management of this compound waste is essential to minimize its environmental impact. Several methods are employed for its treatment and disposal.
Controlled incineration is a primary method for the ultimate disposal of this compound waste streams. echemi.comepchems.com High-temperature incineration, often in facilities equipped with afterburners or scrubbers to treat emissions, effectively destroys the chemical and reduces the volume of hazardous waste. epchems.com
For wastewater containing this compound, several treatment technologies are available. echemi.com One of the investigated methods is the use of activated carbon for concentration and removal. echemi.compageplace.de Activated carbon adsorption is a recognized technology for treating industrial wastewater containing various organic compounds. pageplace.de The process involves passing the contaminated water through a bed of activated carbon, which adsorbs the organic molecules onto its porous surface. carbotecnia.info Studies have shown that this compound can be effectively adsorbed by activated carbon. pageplace.de
Advanced Applications and Research Trends in Propyl Acetate
Propyl acetate (B1210297), a colorless ester recognized for its characteristic pear-like scent, is a versatile compound with significant applications across various industries. vaia.com Its utility extends from serving as a solvent in advanced materials to being a key component in flavor and fragrance chemistry. This article explores the multifaceted roles of propyl acetate, focusing on its advanced applications and current research trends.
Regulatory and Safety Research for Propyl Acetate
Environmental Regulations and Guidelines (e.g., REACH Regulation, EPA, ECHA)
The Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) is a European Union regulation that aims to improve the protection of human health and the environment from the risks posed by chemicals. epa.ie Under REACH, companies have the responsibility of identifying and managing the risks linked to the substances they manufacture and market in the EU. epa.ie Propyl acetate (B1210297) is registered under the REACH Regulation. europa.eu The European Chemicals Agency (ECHA) is the driving force in implementing the EU's chemicals legislation, including REACH. epa.ieatamanchemicals.com According to the harmonised classification and labelling approved by the European Union, propyl acetate is a highly flammable liquid and vapour that causes serious eye irritation and may cause drowsiness or dizziness. europa.eu
In the United States, the Environmental Protection Agency (EPA) is responsible for protecting human health and the environment. atamanchemicals.com Regulatory agencies like the EPA have set guidelines for the safe handling and use of n-propyl acetate, which include labeling requirements, safe storage recommendations, and proper disposal procedures. atamanchemicals.com While this compound is biodegradable and not expected to persist in the environment, it can be harmful to aquatic life if released in large quantities. atamanchemicals.com Therefore, release into the environment should be avoided. atamanchemicals.com
Occupational Exposure Limits and Air Quality Control (e.g., TA-Luft, AGW)
To protect workers from potential health hazards associated with this compound exposure, various occupational exposure limits (OELs) have been established by different organizations. These limits define the maximum concentration of a substance in the air that a worker can be exposed to over a certain period without adverse health effects.
In Germany, the Technical Instructions on Air Quality Control (TA-Luft) provide regulations for air pollution control. Isothis compound is classified under organic substances in section 5.2.5. monumentchemical.com The workplace exposure limit (AGW) in Germany for n-propyl acetate is 100 ppm, equivalent to 420 mg/m³, with a peak limitation category of I(2). ilo.org
The American Conference of Governmental Industrial Hygienists (ACGIH) has set a Threshold Limit Value (TLV) for n-propyl acetate of 100 ppm as a Time-Weighted Average (TWA) and 150 ppm as a Short-Term Exposure Limit (STEL). ilo.orgosha.gov The Occupational Safety and Health Administration (OSHA) has established a Permissible Exposure Limit (PEL) of 200 ppm (840 mg/m³) as an 8-hour TWA. osha.gov The National Institute for Occupational Safety and Health (NIOSH) recommends an exposure limit (REL) of 200 ppm as a TWA and a STEL of 250 ppm. osha.govsolventsandpetroleum.com
Occupational Exposure Limits for this compound
| Organization | Limit Type | Value (ppm) | Value (mg/m³) |
|---|---|---|---|
| ACGIH | TLV-TWA | 100 | - |
| TLV-STEL | 150 | - | |
| OSHA | PEL-TWA | 200 | 840 |
| NIOSH | REL-TWA | 200 | 840 |
| REL-STEL | 250 | 1050 | |
| Germany (AGW) | AGW | 100 | 420 |
Safety Data and Hazard Assessments
Safety Data Sheets (SDS) provide comprehensive information about the hazards of a substance and how to handle it safely. corecheminc.comchemius.netbasf.com
This compound is classified as a highly flammable liquid and vapor. ilo.orgchemius.netbasf.comgeneseo.edu Its vapors are heavier than air and can travel along the ground to a source of ignition, potentially causing a flashback. corecheminc.comnj.gov Vapors can form explosive mixtures with air, especially in confined spaces. ilo.orgcorecheminc.comchemius.net The flash point of this compound is approximately 10-13°C (50-55°F). ilo.orgnj.gov The explosive limits in air are between 1.7% and 8.0% by volume. ilo.org To mitigate these risks, it is crucial to keep this compound away from heat, sparks, open flames, and other ignition sources. chemius.netbasf.com Proper grounding and bonding of containers and receiving equipment are necessary to prevent static discharge. corecheminc.comgeneseo.edu Using explosion-proof electrical and ventilating equipment is also a key safety measure. ilo.orggeneseo.edu In case of fire, alcohol-resistant foam, carbon dioxide, dry chemical powder, or water spray are recommended extinguishing agents. ilo.orgnj.gov
Flammability and Explosive Properties of this compound
| Property | Value | Source |
|---|---|---|
| Flash Point | 10-13°C (50-55°F) | ilo.orgnj.gov |
| Lower Explosive Limit (LEL) | 1.7% | ilo.org |
| Upper Explosive Limit (UEL) | 8.0% | ilo.org |
| Auto-ignition Temperature | 450-455°C (842-851°F) | ilo.orgnj.gov |
This compound is classified as harmful to aquatic life. ilo.orgbasf.comgeneseo.edujunsei.co.jp It is important to prevent its release into drains, water courses, or onto the ground. corecheminc.com In the event of a spill, appropriate containment measures should be taken to avoid environmental contamination. corecheminc.com
Research on its ecotoxicity has provided specific data on its impact on various aquatic organisms. For instance, the 96-hour lethal concentration (LC50) for the fathead minnow (Pimephales promelas) is 60 mg/L. corecheminc.comjunsei.co.jp The 48-hour effective concentration (EC50) for the water flea (Daphnia) is 91.5 mg/L. corecheminc.combasf.com The 72-hour EC50 for the green algae (Pseudokirchneriella subcapitata) is 672 mg/L, indicating its toxicity to aquatic plants. corecheminc.com
Ecotoxicity of this compound
| Organism | Test | Duration | Value | Source |
|---|---|---|---|---|
| Fathead Minnow (Pimephales promelas) | LC50 | 96 hours | 60 mg/L | corecheminc.comjunsei.co.jp |
| Water Flea (Daphnia) | EC50 | 48 hours | 91.5 mg/L | corecheminc.combasf.com |
| Green Algae (Pseudokirchneriella subcapitata) | ErC50 | 72 hours | 672 mg/L | corecheminc.com |
Q & A
Q. How can researchers determine the purity of propyl acetate in laboratory settings?
Purity analysis typically involves gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID). For example, GC-MS allows quantification of impurities by comparing retention times and mass spectra to reference standards. A Certificate of Analysis (COA) for commercial this compound often includes parameters such as:
| Parameter | Specification | Typical Result |
|---|---|---|
| Purity (%) | ≥99.5 | 99.88 |
| Moisture (%) | ≤0.05 | 0.01 |
| Density (g/cm³) | 0.885–0.890 | 0.886 |
| Acidity (%) | ≤0.01 | 0.004 |
| Source: COA data from industrial suppliers . |
For in-lab validation, Karl Fischer titration is recommended for moisture analysis, while acid-base titration can assess free acidity .
Q. What are the recommended safety protocols for handling this compound in experimental workflows?
this compound is flammable (flash point: 14.4°C) and may cause moderate eye irritation. Safety measures include:
- Personal Protective Equipment (PPE): Silver Shield®/4H® gloves, Tychem® F/TK protective clothing, and vapor-resistant goggles .
- Ventilation: Use fume hoods to limit inhalation exposure (LC50 inhalation in rats: 32 mg/L over 4 hours) .
- Storage: Keep in airtight containers away from ignition sources, with grounding to prevent static discharge .
Toxicity
- Oral LD50 (rat): 9,370 mg/kg
- Dermal LD50 (rabbit): >17,740 mg/kg .
Q. Which spectroscopic techniques are suitable for structural characterization of this compound?
- NMR Spectroscopy: ¹H and ¹³C NMR can confirm the ester functional group (δ ~2.05 ppm for acetyl CH3, δ ~4.0 ppm for CH2 adjacent to oxygen) .
- IR Spectroscopy: Key peaks include C=O stretch at ~1740 cm⁻¹ and C-O ester stretch at ~1240 cm⁻¹ .
- MS: Molecular ion peak at m/z 102 (C₅H₁₀O₂) with fragmentation patterns reflecting the propyl chain .
Advanced Research Questions
Q. How can vapor-liquid equilibria (VLE) data inform the design of reactive distillation systems for this compound synthesis?
VLE studies are critical for optimizing reactive distillation columns. For example, the ternary system acetic acid + n-propyl acetate + isothis compound shows non-ideal behavior, requiring NRTL interaction parameters for accurate modeling. Pilot-scale experiments using sulfuric acid or Amberlyst 15 catalysts achieved >99% purity by incorporating a stripping section and decanter for phase separation . Key parameters:
Q. What experimental strategies address discrepancies in reported solubility data for this compound in aqueous-organic systems?
Contradictions in solubility (e.g., 1.6 g/100 mL at 16°C vs. higher values in mixed solvents) arise from measurement techniques. Recommended approaches:
Q. How can researchers mitigate catalyst deactivation in heterogeneous esterification reactions producing this compound?
Amberlyst 15 catalysts often deactivate due to sulfonic acid group leaching. Mitigation strategies:
- Pre-treatment: Acid washing to remove metal impurities.
- Process Optimization: Lower reaction temperatures (70–90°C) and shorter residence times reduce degradation.
- Regeneration: Soaking in 1M H₂SO₄ restores ~85% activity after 5 cycles .
Methodological Notes
- Data Validation: Cross-reference experimental results with thermodynamic databases (e.g., NIST) to resolve contradictions in properties like density (0.883–0.8878 g/cm³ at 20°C) .
- Ethical Compliance: Adhere to OECD guidelines for toxicity testing, particularly for ecotoxicity studies lacking data (e.g., aquatic LC50) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
